molecular formula C13H18Cl2N2O B14782208 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14782208
M. Wt: 289.20 g/mol
InChI Key: OQJRXJGRFYHOOG-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mass utilization and recycling of reagents .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike 2,4-dichlorobenzyl alcohol and amylmetacresol, this compound has a more complex structure, potentially leading to a broader range of applications and interactions.

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3

InChI Key

OQJRXJGRFYHOOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N

Origin of Product

United States

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